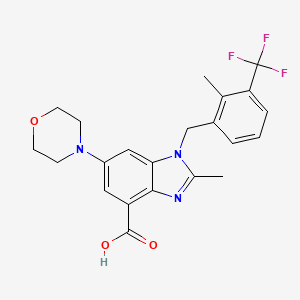

![molecular formula C22H30ClN3O3S2 B560176 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

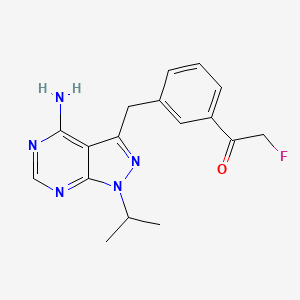

FTI 277 hydrochloride is a potent and selective inhibitor of farnesyl transferase, an enzyme responsible for the post-translational modification of proteins through farnesylation. This compound is particularly effective in inhibiting the farnesylation of Ras proteins, which play a crucial role in cell signaling pathways related to growth and differentiation. FTI 277 hydrochloride has shown promise in various scientific research applications, including cancer therapy and viral infection inhibition .

Wissenschaftliche Forschungsanwendungen

FTI 277 hydrochloride has a wide range of scientific research applications:

Cancer Therapy: It inhibits the farnesylation of Ras proteins, which are often mutated in cancers, thereby blocking oncogenic signaling pathways.

Viral Infection Inhibition: It has been shown to inhibit the replication of hepatitis delta virus by preventing the farnesylation of viral proteins.

Cell Biology: Used to study the role of farnesylation in various cellular processes, including cell cycle regulation and apoptosis.

Immunology: It has been used to modulate immune responses in models of sepsis and other inflammatory conditions.

Wirkmechanismus

Target of Action

FTI 277 HCl is a potent and selective inhibitor of farnesyl transferase (FTase) . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins .

Mode of Action

FTI 277 HCl acts by inhibiting the farnesylation process of the Ras proteins . Specifically, it antagonizes both H-Ras and K-Ras oncogenic signaling . The inhibition of these Ras proteins disrupts their ability to transmit signals for cell growth and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by FTI 277 HCl is the Ras signaling pathway . By inhibiting the farnesylation of Ras proteins, FTI 277 HCl disrupts the normal functioning of this pathway. This leads to a decrease in the transmission of growth and differentiation signals within the cell .

Result of Action

FTI 277 HCl’s inhibition of the Ras signaling pathway results in a decrease in cell growth and an increase in apoptosis . Additionally, it has been shown to effectively clear hepatitis delta virus (HDV) viremia .

Safety and Hazards

FTI-277 HCl is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

One relevant paper discusses the effects and mechanisms of FTI-277 inhibiting the proliferation of myeloid leukemia cells and enhancing apoptosis induced by arsenic trioxide . The study found that FTI-277 exerts proliferation inhibition on myeloid leukemia cells by inhibiting constitutive ERK/MAPK activation and resulting in a G2/M block .

Biochemische Analyse

Biochemical Properties

FTI 277 HCl acts as a potent inhibitor of the enzyme farnesyltransferase, which is responsible for the post-translational modification of proteins, including the Ras proteins . This inhibition disrupts the normal function of these proteins, affecting various biochemical reactions within the cell .

Cellular Effects

FTI 277 HCl has been shown to inhibit cell growth and induce apoptosis in various cell types . It has also been found to inhibit the migration and invasion of cells in a time- and dose-dependent manner . Furthermore, FTI 277 HCl can inhibit hepatitis delta virus (HDV) infection .

Molecular Mechanism

The molecular mechanism of FTI 277 HCl involves the inhibition of farnesyltransferase, leading to the disruption of Ras protein processing . This results in the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking oncogenic Ras signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, treatment with FTI 277 HCl has been shown to lead to a significant decrease in the survival of radioresistant cells . The effect of FTI 277 HCl is accompanied by a stimulation of postmitotic cell death and a reduction in G2/M-phase arrest in both cell types .

Dosage Effects in Animal Models

In animal models, FTI 277 HCl has been shown to be effective in inhibiting viremia in mice infected with hepatitis delta virus . The effectiveness of FTI 277 HCl in these models is dose-dependent .

Metabolic Pathways

FTI 277 HCl is involved in the metabolic pathway of protein farnesylation, a key process in the post-translational modification of proteins . By inhibiting farnesyltransferase, FTI 277 HCl disrupts this pathway, affecting the function of proteins such as Ras .

Subcellular Localization

The subcellular localization of FTI 277 HCl is likely to be influenced by its interaction with farnesyltransferase, which is typically located in the cytoplasm . By inhibiting this enzyme, FTI 277 HCl may affect the localization of the proteins it modifies .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von FTI 277 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:

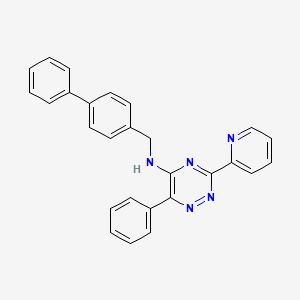

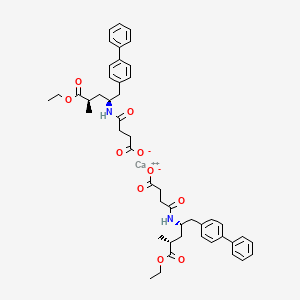

Bildung des Biphenylkerns: Dies wird durch eine Suzuki-Kupplungsreaktion zwischen einer Boronsäure und einem halogenierten Benzolderivat erreicht.

Einführung des Methioninmethylesters: Dieser Schritt beinhaltet die Reaktion des Biphenylkerns mit Methioninmethylester in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid.

Addition der Aminomercaptopropylgruppe: Dies geschieht durch eine nucleophile Substitutionsreaktion, bei der die Aminomercaptopropylgruppe in den Biphenylkern eingeführt wird.

Bildung des Hydrochlorids: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure

Industrielle Produktionsverfahren

Die industrielle Produktion von FTI 277 Hydrochlorid folgt ähnlichen Syntheserouten, ist aber für die Produktion im großen Maßstab optimiert. Dazu gehören die Verwendung von Durchflussreaktoren für Kupplungsreaktionen, automatisierte Reinigungssysteme und strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FTI 277 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe in der Aminomercaptopropyl-Einheit kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Die gebildeten Disulfidbrücken können mit Reduktionsmitteln wie Dithiothreitol wieder zu Thiolen reduziert werden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod unter milden Bedingungen.

Reduktion: Dithiothreitol oder Tris(2-carboxyethyl)phosphin.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Oxidation: Disulfidderivate.

Reduktion: Freie Thiol-Derivate.

Substitution: Alkylierte oder acylierte Derivate.

Wissenschaftliche Forschungsanwendungen

FTI 277 Hydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Krebstherapie: Es hemmt die Farnesylierung von Ras-Proteinen, die bei Krebsarten häufig mutiert sind, wodurch onkogene Signalwege blockiert werden.

Hemmung von Virusinfektionen: Es wurde gezeigt, dass es die Replikation des Hepatitis-Delta-Virus hemmt, indem es die Farnesylierung von viralen Proteinen verhindert.

Immunologie: Es wurde verwendet, um Immunantworten in Modellen von Sepsis und anderen entzündungsbedingten Zuständen zu modulieren.

Wirkmechanismus

FTI 277 Hydrochlorid entfaltet seine Wirkung, indem es die Farnesyltransferase hemmt und so die Farnesylierung von Zielproteinen wie Ras verhindert. Diese Hemmung führt zur Anhäufung von nicht-farnesiliertem Ras im Zytoplasma, das nicht an die Zellmembran binden kann und somit inaktiv bleibt. Diese Störung der Ras-Signalwege führt zur Hemmung der Zellproliferation und Induktion von Apoptose. Zusätzlich wurde gezeigt, dass FTI 277 Hydrochlorid den PI3K/Akt-Signalweg moduliert, was zu seinen krebshemmenden und entzündungshemmenden Wirkungen beiträgt .

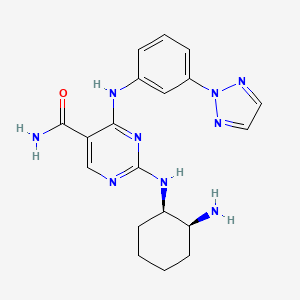

Vergleich Mit ähnlichen Verbindungen

FTI 277 Hydrochlorid ist einzigartig in seiner hohen Selektivität und Potenz als Farnesyltransferase-Inhibitor. Zu ähnlichen Verbindungen gehören:

FTI 277 Hydrochlorid zeichnet sich durch seine spezifische Hemmung der Ras-Farnesylation und seine breite Palette an Anwendungen in der wissenschaftlichen Forschung aus .

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAFFJUUNXEDEW-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)